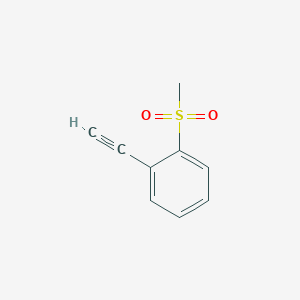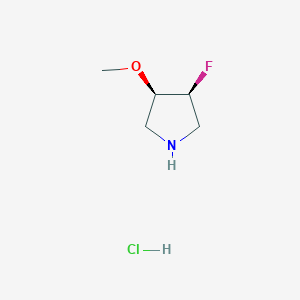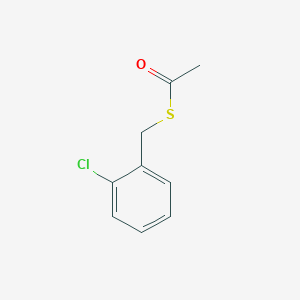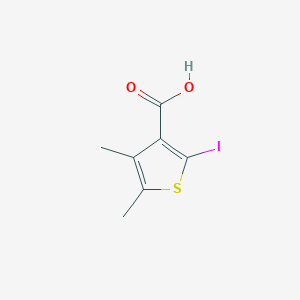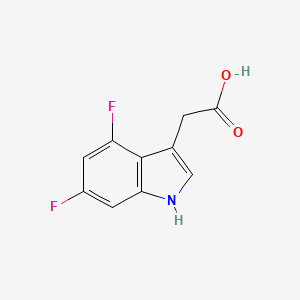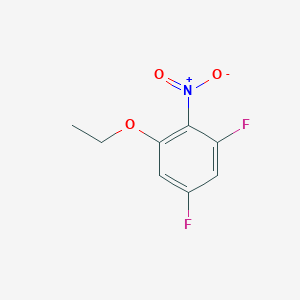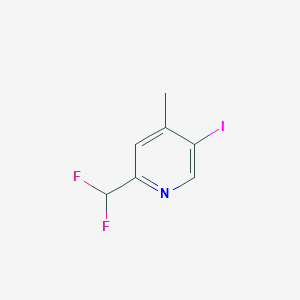![molecular formula C9H14N2O B1459889 1-[(4-Methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2126163-32-2](/img/structure/B1459889.png)
1-[(4-Methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
Übersicht
Beschreibung
The compound “1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of a cyclobutanol group indicates that this compound also contains a cyclobutane ring, a four-membered carbon ring, with a hydroxyl (-OH) group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a cyclobutane ring. The pyrazole ring would contain two nitrogen atoms, and the cyclobutane ring would contain a hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specifics of its molecular structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the distribution of charge could all influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Organische Synthese und Pharmazeutische Chemie
Die Verbindung „1-[(4-Methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol“ kann als vielseitiges Zwischenprodukt in der organischen Synthese dienen. Ihre Pyrazol-Einheit ist ein häufiges Merkmal in vielen Pharmazeutika, da sie die Adenin-Base in Nukleinsäuren nachahmt. Diese strukturelle Analogie ermöglicht die Entwicklung von Enzyminhibitoren, die möglicherweise für die Entwicklung neuer Medikamente nützlich sind .
Katalyse
Pyrazolderivate sind dafür bekannt, als Liganden in katalytischen Komplexen zu wirken. Sie können an Metallzentren koordinieren und so Reaktionen wie Hydrierung, Kohlenstoff-Kohlenstoff-Bindungsbildung und mehr ermöglichen. Diese spezielle Verbindung könnte für die Entwicklung neuer Katalysatoren untersucht werden, die die Effizienz solcher Reaktionen verbessern .
Materialwissenschaften
In den Materialwissenschaften kann der starre Cyclobutanol-Kern der Verbindung, kombiniert mit dem flexiblen Pyrazol-Linker, verwendet werden, um Polymere mit einzigartigen Eigenschaften zu erzeugen. Diese Materialien könnten Anwendungen in der Herstellung flexibler Elektronik oder als Bestandteil von Verbundwerkstoffen mit verbesserter mechanischer Festigkeit finden .
Biochemische Forschung
Der Pyrazolring ist ein Bioisoster für die Amidgruppe und damit wertvoll in der biochemischen Forschung. Er kann verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, Einblicke in Enzymmechanismen zu gewinnen und die Entwicklung von Enzyminhibitoren zu unterstützen .
Landwirtschaftliche Chemie
Verbindungen, die Pyrazolringe enthalten, werden häufig bei der Entwicklung von Herbiziden und Pestiziden eingesetzt. Die untersuchte Verbindung könnte auf ihren möglichen Einsatz bei der Bekämpfung landwirtschaftlicher Schädlinge oder als Wachstumsregulator für Nutzpflanzen untersucht werden .
Umweltchemie
In der Umweltchemie könnte diese Verbindung auf ihre Abbauprodukte und deren Auswirkungen auf die Umwelt untersucht werden. Das Verständnis ihres Abbaus könnte dazu beitragen, die ökologischen Risiken im Zusammenhang mit ihrer Verwendung zu beurteilen und die Entwicklung umweltfreundlicherer Verbindungen zu ermöglichen .
Analytische Chemie
Als analytischer Standard könnte diese Verbindung in der Chromatographie und Spektroskopie verwendet werden, um ähnliche Verbindungen in komplexen Gemischen zu identifizieren und zu quantifizieren, was für die pharmazeutische Qualitätskontrolle und die Umweltüberwachung entscheidend ist .
Nanotechnologie
Die Fähigkeit der Verbindung, stabile Komplexe mit Metallen zu bilden, könnte bei der Synthese von Nanopartikeln genutzt werden. Diese Nanopartikel könnten Anwendungen von der medizinischen Bildgebung bis zur gezielten Abgabe von Medikamenten an bestimmten Stellen im Körper finden .
Wirkmechanismus
Target of action
Compounds containing a pyrazole moiety are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and the presence of other functional groups.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol in lab experiments is its high purity and yield. This compound is also stable and can be stored for long periods of time. However, one limitation of using this compound is its cost, as the synthesis method can be expensive. Another limitation is the lack of information on the toxicity of this compound, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to explore its potential therapeutic applications in other fields, such as cardiology and gastroenterology. Additionally, more studies are needed to determine the toxicity of this compound and its potential side effects. Overall, this compound has shown promising results in various fields of research and has the potential to be a valuable tool in scientific studies.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-methylpyrazol-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-5-10-11(6-8)7-9(12)3-2-4-9/h5-6,12H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHDMHBCGDDQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




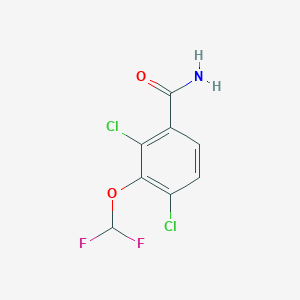

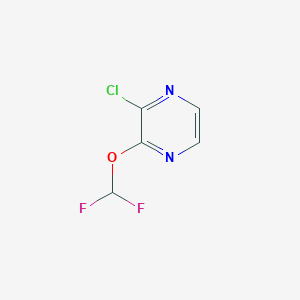
![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)
